4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione
Description
Properties
IUPAC Name |
4-methyl-1H-pyrido[2,3-b]pyrazine-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-11-6-5(3-2-4-9-6)10-7(12)8(11)13/h2-4H,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLHZGZKFJLIDJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)NC(=O)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00526174 | |
| Record name | 4-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00526174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80708-25-4 | |
| Record name | 4-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00526174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation Methods of 4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione
General Synthetic Strategy
The synthesis of this compound generally involves the cyclization of appropriate precursors containing nitrogen and carbonyl functionalities to form the fused bicyclic ring system. The key step is the formation of the pyrazine-dione core through condensation and ring closure reactions.
Reported Synthetic Routes
Cyclization of Diamine and Dicarbonyl Precursors
The most common approach involves reacting a heterocyclic diamine with a dicarbonyl compound or its equivalent. For example, hydrazine hydrate is reacted with diketones or ketoesters to yield pyrazine derivatives, which upon further cyclization form the bicyclic dihydropyridopyrazine-dione structure.
Reaction conditions typically include refluxing in polar solvents such as ethanol or methanol, sometimes under acidic or basic catalysis to promote ring closure.
Deprotonation and Amination Routes
Detailed Reaction Conditions and Yields
Summary of Key Research Findings
The bicyclic pyrazine-dione core is accessible via condensation of nitrogen-containing precursors with diketones, followed by cyclization under reflux conditions.
Alternative synthetic methodologies involve ring-opening and ring-closing reactions from pyrone precursors, providing a versatile route to related bicyclic heterocycles.
Patented methods suggest that amination of deprotonated aza-quinoxaline dione derivatives can yield substituted dihydropyridopyrazine-diones, indicating potential for structural diversification.
The methyl substitution at position 4 is introduced either by using methylated starting materials or selective methylation post-ring formation, though specific methylation protocols are less documented.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the dione functionality to diols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce diols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives .
Scientific Research Applications
Cancer Treatment
Recent studies have highlighted the potential of 4-methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione derivatives as effective treatments for cancers associated with KRAS mutations. Research indicates that these compounds can act as covalent inhibitors targeting KRAS proteins, which are frequently mutated in various cancers. The inhibition of KRAS activity can lead to reduced tumor growth and improved patient outcomes in cancers such as pancreatic and colorectal cancer .
Synthesis of Novel Derivatives
The synthesis of new derivatives of this compound has been explored to enhance its efficacy and selectivity as a therapeutic agent. These derivatives are being investigated for their ability to selectively target cancer cells while minimizing effects on normal cells, thereby reducing side effects associated with traditional chemotherapy .
Antioxidant Activity
Some studies suggest that compounds similar to this compound exhibit antioxidant properties. This makes them potential candidates for the development of nutraceuticals aimed at combating oxidative stress-related diseases .
Coordination Chemistry
The compound has been explored in coordination chemistry where it acts as a ligand in metal complexes. Such complexes can exhibit unique electronic properties and may find applications in catalysis or materials science .
Case Studies and Research Findings
A notable case study involved the synthesis and evaluation of 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione derivatives as KRAS inhibitors. In vitro assays demonstrated significant anti-proliferative effects on KRAS mutant cell lines compared to non-mutant lines, indicating the specificity of these compounds for targeting mutated pathways associated with cancer progression .
Mechanism of Action
The mechanism of action of 4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of key metabolic enzymes or interference with cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
8-Chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione
- Substituent : Chlorine at position 6.
- Molecular weight : ~211.6 g/mol (higher due to Cl).
- Bioactivity: Potent D-amino acid oxidase (DAAO) inhibitor (IC₅₀ < 1 μM) with analgesic effects in rodent models via intrathecal administration. The 8-chloro group enhances hydrogen bonding with DAAO’s active site .
- Applications : Neuropathic pain management .
6-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione (CAS: 144435-06-3)
- Substituent : Methyl at position 5.
- Properties : Similar molecular weight (177.16 g/mol) but distinct electronic effects due to substituent placement. Exhibits fluorescence/UV absorbance , enabling use in photochemical studies .
- Applications : Investigated as a KRAS covalent inhibitor for cancers driven by KRAS mutations .
7-Nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione (CAS: 144435-09-6)
- Substituent : Nitro group at position 7.
- Molecular weight : 208.13 g/mol.
- Properties: The electron-withdrawing nitro group increases acidity and reactivity. Potential for DNA intercalation due to planar aromaticity .
5,7-Dichloro-1,4-dihydropyrido[3,4-b]pyrazine-2,3-dione (CAS: 168123-76-0)
- Substituents : Chlorines at positions 5 and 7.
- Properties : Increased hydrophobicity (XLogP3 ≈ 1.5) and steric bulk. Used in studies of ion channel modulation .
Impact of Substituent Position
- Methyl groups (4-, 6-, or 8-positions): Enhance metabolic stability and modulate steric interactions. The 4-methyl derivative lacks KRAS inhibitory activity, while 6-methyl derivatives show covalent binding to KRAS G12C mutants .
- Electron-withdrawing groups (e.g., Cl, NO₂): Improve binding to enzymatic targets (e.g., DAAO inhibition for 8-Cl ) or DNA (7-NO₂ ).
Biological Activity
4-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione (CAS No. 80708-25-4) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- IUPAC Name : this compound
- Molecular Formula : C8H7N3O2
- Molecular Weight : 177.16 g/mol
- Purity : 95% .
Research indicates that this compound exhibits several biological activities:
- Antiviral Activity : This compound has shown promise in inhibiting viral replication. In a study focusing on N-Heterocycles as antiviral agents, derivatives of similar structures were evaluated for their efficacy against various viruses, suggesting that modifications in the molecular structure can enhance biological activity .
- Cancer Treatment Potential : Recent investigations have identified this compound as a potential KRAS covalent inhibitor. KRAS mutations are implicated in many cancers; thus, targeting these pathways could provide therapeutic benefits .
- Monoamine Oxidase Inhibition : The compound may also exhibit inhibitory effects on monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases. Inhibitors of MAO-B have been highlighted for their potential in treating conditions like Alzheimer's disease .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
Case Studies
- Antiviral Efficacy : In a study evaluating the antiviral properties of various N-Heterocycles, compounds similar to this compound demonstrated significant antiviral activity against specific viral targets. The structure-activity relationship indicated that modifications could enhance potency .
- Cancer Research : A recent application highlighted the synthesis of new derivatives of this compound aimed at inhibiting KRAS activity. The findings suggest that these compounds could effectively target cancer cells with KRAS mutations, providing a novel approach to cancer therapy .
- Neurodegenerative Disorders : The potential of this compound as an MAO-B inhibitor was explored through molecular docking studies and enzyme kinetics. Results indicated that it could serve as a lead candidate for further development in treating neurodegenerative diseases due to its selective inhibition profile .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione with high yield and purity?
- Methodological Answer : The compound can be synthesized via multicomponent reactions using indane-1,3-dione, substituted aromatic aldehydes, and 2-aminopyrazine in ethanol with 20 mol% p-toluenesulfonic acid (p-TSA) as a catalyst. This method achieves yields up to 89% after 9 hours of reflux . Alternative routes involve cyclization of ester precursors under basic conditions (e.g., KOH in THF/water), though yields vary depending on substituents and reaction optimization . Key steps include acidification with HCl to precipitate products and purification via column chromatography.
Q. How can structural characterization of this compound be performed using advanced spectroscopic and crystallographic methods?
- Methodological Answer :
- 1H/13C NMR : Assign signals based on chemical shifts (e.g., aromatic protons at δ 7.2–8.5 ppm, carbonyl carbons at δ 160–170 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm .
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Data collection requires high-resolution (<1.0 Å) single crystals, with refinement parameters (R1 < 0.05) ensuring accuracy .
Q. What analytical techniques are recommended for assessing purity and stability under varying conditions?
- Methodological Answer :
- HPLC-PDA : Monitor purity (>95%) using reverse-phase C18 columns and UV detection at λ = 254 nm .
- Thermogravimetric Analysis (TGA) : Evaluate thermal stability (decomposition temperatures >200°C) .
- Stability Studies : Incubate in buffered solutions (pH 4–9) at 37°C for 48 hours, followed by LC-MS to detect degradation products .
Advanced Research Questions
Q. What strategies are effective in elucidating the structure-activity relationships (SAR) for its biological activity?
- Methodological Answer :
- Derivatization : Introduce substituents (e.g., methyl, phenyl) at the 4-position to modulate electron density and steric effects. Assess KRAS inhibition via in vitro GTPase assays .
- Covalent Docking : Use Schrödinger Suite or AutoDock to predict binding modes with KRAS G12C mutants. Focus on Michael acceptor sites for covalent bond formation .
- In Vivo Validation : Administer derivatives in xenograft models (e.g., H358 NSCLC) and measure tumor volume reduction vs. controls .
Q. How can computational methods predict interactions between this compound and biological targets like KRAS?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate binding stability over 100 ns trajectories using AMBER or GROMACS. Analyze RMSD (<2.0 Å) and hydrogen-bond occupancy .
- Free Energy Perturbation (FEP) : Calculate ΔΔG values for mutations (e.g., G12D vs. G12V) to prioritize syntheses .
- ADMET Prediction : Use SwissADME to optimize logP (2–3) and BBB permeability for CNS applications .
Q. How to address challenges in cyclization steps during synthesis, such as low yields or side reactions?
- Methodological Answer :
- Reaction Optimization : Screen solvents (e.g., DMF vs. ethanol) and catalysts (e.g., p-TSA vs. HCl). For example, THF with KOH improves cyclization yields compared to methanol .
- Byproduct Analysis : Use LC-MS to identify intermediates (e.g., hydrazine adducts) and adjust stoichiometry or reaction time .
- Microwave-Assisted Synthesis : Reduce reaction time (2–4 hours vs. 24 hours) and enhance regioselectivity .
Q. What experimental designs are critical for validating its mechanism as a KRAS inhibitor?
- Methodological Answer :
- Biochemical Assays : Measure IC50 values using recombinant KRAS G12C and GTPγS binding assays. Compare to reference inhibitors (e.g., AMG 510) .
- Cellular Models : Use KRAS-mutant cell lines (e.g., SW1573) for proliferation assays (72-hour incubation) and Western blotting to assess MAPK pathway suppression .
- Kinetic Studies : Perform time-dependent inactivation assays to confirm covalent modification (kinact/KI > 10<sup>4</sup> M<sup>−1</sup>s<sup>−1</sup>) .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported biological activities across studies?
- Methodological Answer :
- Meta-Analysis : Compare IC50 values from independent studies (e.g., KRAS inhibition in HCT116 vs. A549 cells) using ANOVA to assess statistical significance .
- Orthogonal Validation : Confirm target engagement via CETSA (Cellular Thermal Shift Assay) or SPR (Surface Plasmon Resonance) .
- Batch Consistency : Re-synthesize compounds under standardized conditions to rule out purity or isomerism issues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
